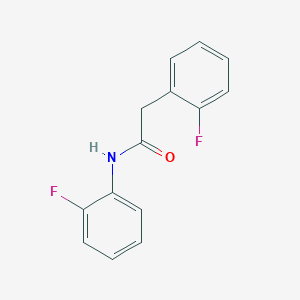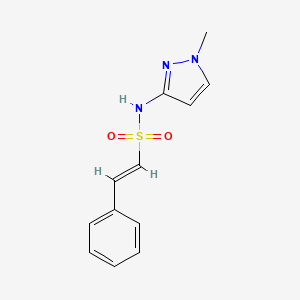
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPCC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of MPCC is not fully understood, but it has been suggested that it may act as a GABA receptor agonist, which may explain its anticonvulsant properties. MPCC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
MPCC has been shown to exhibit various biochemical and physiological effects, including reducing seizure activity, reducing pain and inflammation, and improving cognitive function. MPCC has also been shown to increase the levels of neurotransmitters, including dopamine and serotonin, which may explain its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
The advantages of using MPCC in lab experiments include its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. MPCC has also been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, which may be useful in the development of therapeutic agents for the treatment of various diseases. However, the limitations of using MPCC in lab experiments include its potential side effects and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of MPCC, including further research into its mechanism of action and potential use as a therapeutic agent for the treatment of various diseases. MPCC may also be studied for its potential use in the development of new drugs and treatments for neurological disorders. Additionally, further research may be conducted to determine the optimal dosage and administration of MPCC for its potential use in clinical settings.
Conclusion:
In conclusion, N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPCC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. MPCC has shown potential as a therapeutic agent for the treatment of various diseases, including epilepsy, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of MPCC and its potential use in clinical settings.
合成方法
MPCC has been synthesized using various methods, including the reaction of 5-methylpyridin-2-amine with 1-phenylpyrazole-4-carboxylic acid and the reaction of 5-methylpyridin-2-ylhydrazine with 1-phenylpyrazole-4-carboxylic acid chloride. The yield of MPCC varies depending on the method used for its synthesis.
科学研究应用
MPCC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. MPCC has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including epilepsy, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-7-8-15(17-9-12)19-16(21)13-10-18-20(11-13)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIQTFBNHYFYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)



![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)


![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)




![3-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B7470536.png)